molecular formula C57H64N12O9S B13395547 G-Protein antagonist peptide

G-Protein antagonist peptide

Cat. No.: B13395547
M. Wt: 1093.3 g/mol
InChI Key: WSYRBHQWMXTCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G-Protein antagonist peptide is a compound that selectively inhibits the action of G-proteins, which are crucial in the signaling pathways of G-protein-coupled receptors (GPCRs). These receptors are involved in various physiological processes, including sensory perception, immune response, and neurotransmission . The inhibition of G-proteins by this compound can modulate these pathways, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G-Protein antagonist peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli or yeast . This method allows for large-scale production and can be more cost-effective than chemical synthesis. The expressed peptide is then purified using chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

G-Protein antagonist peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G-Protein antagonist peptide is unique in its ability to selectively inhibit specific G-protein subunits, making it a valuable tool for dissecting the roles of these proteins in various signaling pathways. Unlike other inhibitors, it offers a high degree of specificity and can be tailored to target different G-protein subunits through modifications in its amino acid sequence .

Properties

Molecular Formula

C57H64N12O9S

Molecular Weight

1093.3 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)

InChI Key

WSYRBHQWMXTCHQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8

Origin of Product

United States

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